

Vorolanib intravitreal insert EYP-1901 delivery method

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Vorolanib

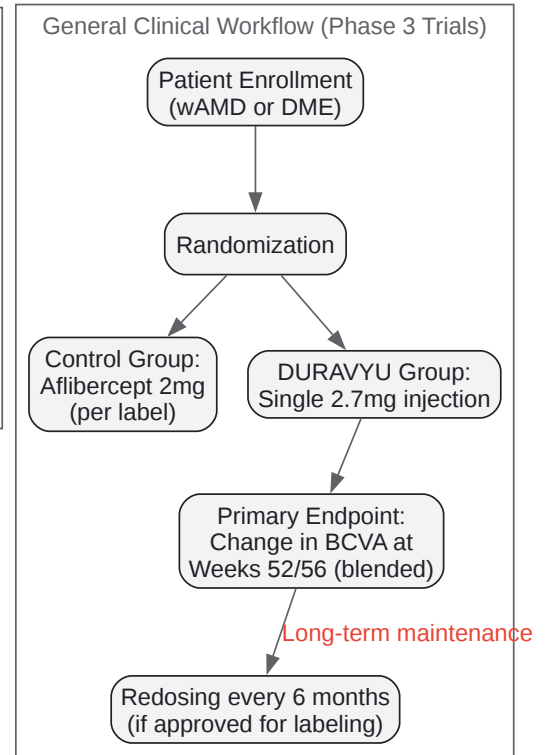
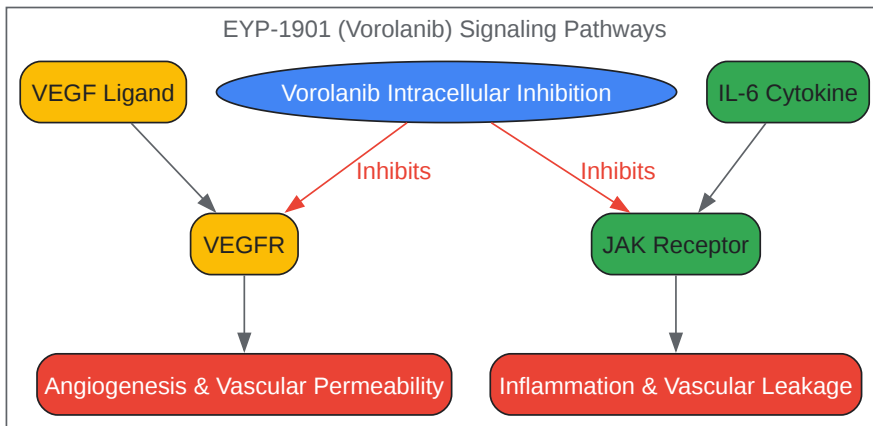
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Signaling Pathways and Workflow

EYP-1901's drug, **vorolanib**, has a multi-targeted mechanism. The diagram below illustrates its key signaling pathways and the experimental workflow for its clinical application.



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Summary of Clinical Data

Clinical trials have evaluated EYP-1901 in wet Age-related Macular Degeneration (wAMD) and Diabetic Macular Edema (DME). The data demonstrates its efficacy in maintaining vision and reducing treatment burden.

Table 2: Efficacy and Treatment Burden Outcomes from Clinical Trials

Trial (Phase)	Condition	Key Efficacy Findings (BCVA & CST)	Treatment Burden Reduction & Supplemental Injection-Free Rates
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| **DAVIO (1)** [1] [2] | wAMD | • Mean BCVA change: -1.8 letters (6 mo), -5.4 letters (12 mo) • Mean CST change: +1.7 μ m (6 mo), +2.4 μ m (12 mo) | • **74%** reduction at 6 months; **71%** at 12 months • **8/16** eyes injection-free at 6 months; **5/16** at 12 months | | **DAVIO 2 (2)** [3] [4] | wAMD | • BCVA change non-inferior to aflibercept Q8W (difference: -0.3 to -0.4 letters) • Stable anatomic control on OCT | • **>85%** reduction in treatment burden at 6 months • **~65%** of eyes supplement-free up to 6 months | | **VERONA (2)** [5] | DME | • EYP-1901 2.7mg: BCVA +7.1 letters, CST -75.9 μ m at 24 wks • Aflibercept control: BCVA +7.3 letters, CST -43.7 μ m | • **73%** (2.7mg) and **60%** (1.3mg) supplement-free at 24 wks vs. **50%** in control • Rapid, sustained improvement |

Table 3: Safety Profile Summary Across Trials

Trial	Safety Findings
DAVIO (Phase 1) [1]	No dose-limiting toxicity, ocular serious AEs (SAEs), or related systemic AEs. Moderate AEs: reduced visual acuity (2/17), retinal exudates (3/17). One severe TEAE (worsening wAMD) deemed unrelated to treatment.
DAVIO 2 (Phase 2) [4]	No EYP-1901-related ocular or systemic SAEs. Favorable safety and tolerability profile confirmed.
VERONA (Phase 2) [5]	No related ocular or systemic SAEs. No cases of endophthalmitis, retinal vasculitis, intraocular inflammation, or insert migration.

Detailed Experimental Protocols

For researchers designing studies, below are the key methodologies from the pivotal trials.

Phase 3 Protocol for wAMD and DME

This outlines the design for the ongoing pivotal programs (LUGANO, LUCIA for wAMD; COMO, CAPRI for DME) [6].

- **Objective:** To demonstrate the efficacy and safety of DURAVYU as a sustained-delivery maintenance treatment.
- **Design:** Two identical, randomized, double-masked, active-controlled, non-inferiority trials per indication.
- **Population:** Approximately 240 patients per trial, including both previously treated and treatment-naïve patients.
- **Intervention:**
 - **Test Group:** DURAVYU (**vorolanib** intravitreal insert) 2.7mg.
 - **Control Group:** On-label aflibercept 2mg.
- **Dosing Regimen:**
 - Randomization occurs on Day 1.
 - DURAVYU is administered as a single intravitreal injection.
 - The Phase 3 program evaluates **every six-month redosing** of DURAVYU.
- **Primary Endpoint:** Change from baseline in Best-Corrected Visual Acuity (BCVA) to the average of Weeks 52 and 56, compared to the aflibercept control.
- **Key Secondary Endpoints:** Safety, change in Central Subfield Thickness (CST), proportion of patients supplement-free.

Phase 2 VERONA Trial Protocol in DME

This details the study that informed the Phase 3 DME program [5].

- **Objective:** Assess the safety and efficacy of EYP-1901 versus aflibercept in patients with center-involved DME.
- **Design:** Phase 2, randomized, controlled clinical trial.
- **Population:** Patients with active DME previously treated with at least one anti-VEGF injection.
- **Intervention:**
 - All patients received a single injection of aflibercept 2.0 mg at baseline.
 - Patients were randomized to receive either **EYP-1901 (1.3 mg or 2.7 mg)** or a **sham procedure** (aflibercept-only arm).
- **Supplemental Injection Criteria (Rescue Therapy):** Assessed every 4 weeks. Supplemental aflibercept 2.0-mg injections were given if prespecified criteria were met:
 - BCVA reduction of 5-9 letters *and* CST increase $>75 \mu\text{m}$ on **two consecutive visits**.
 - BCVA reduction of ≥ 10 letters due to DME.
 - CST increase of $\geq 100 \mu\text{m}$ versus baseline.

- Starting at week 12, supplements could also be administered if a 10% reduction in CST from baseline was not achieved.
- **Primary Endpoint:** Time to first supplemental anti-VEGF injection.
- **Secondary Endpoints:** Safety, mean change in BCVA from baseline, mean change in CST from baseline.

Conclusion for Researchers

EYP-1901 represents a significant innovation in ocular drug delivery, combining a sustained-release bioerodible insert with a multi-mechanism small molecule drug. Its ability to provide durable efficacy for up to six months from a single injection addresses the critical challenge of treatment burden in chronic retinal diseases. The robust safety profile observed across multiple trials and its novel dual-pathway mechanism support its potential as a paradigm-shifting therapy.

The ongoing Phase 3 trials will be pivotal in confirming these benefits and defining the agent's role in the long-term management of wAMD and DME.

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To cite this document: Smolecule. [Vorolanib intravitreal insert EYP-1901 delivery method].

Smolecule, [2026]. [Online PDF]. Available at:

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